molecular formula C11H15N5OS B7018220 N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide

N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide

Cat. No.: B7018220
M. Wt: 265.34 g/mol
InChI Key: RCBBUAVBNKFYHX-UHFFFAOYSA-N
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Description

N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-7-9(8(2)16(3)14-7)4-5-12-11(17)10-6-18-15-13-10/h6H,4-5H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBBUAVBNKFYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCNC(=O)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide typically involves the reaction of 1,3,5-trimethylpyrazole with ethyl bromoacetate to form an intermediate, which is then treated with thiosemicarbazide to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole, which also exhibit diverse biological activities .

Uniqueness

N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylpyrazole moiety enhances its stability and reactivity compared to other thiadiazole derivatives .

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